molecular formula C9H10F3N3S B2638488 4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine CAS No. 2034461-77-1

4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine

Cat. No.: B2638488
CAS No.: 2034461-77-1
M. Wt: 249.26
InChI Key: RBEZKISLYHPLLG-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine is a heteroaromatic compound containing a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a thiomorpholine moiety

Scientific Research Applications

4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine has several applications in scientific research:

Safety and Hazards

The safety and hazards associated with “4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine” would depend on its specific properties. Similar compounds have been classified as hazardous according to the 2012 OSHA Hazard Communication Standard, with potential risks including skin and eye irritation, respiratory irritation, and specific target organ toxicity .

Future Directions

The future directions for research on “4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine” could include further exploration of its potential applications in the pharmaceutical and agrochemical industries, as well as the development of new synthesis methods and the investigation of its mechanism of action . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine typically involves the reaction of 4-(Trifluoromethyl)pyrimidine-2-thiol with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)pyrimidine-2-thiol
  • 3-(Trifluoromethyl)pyridine-2-thiol
  • 2-Chloro-4-(trifluoromethyl)pyrimidine

Uniqueness

4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine is unique due to the presence of both the trifluoromethyl group and the thiomorpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[4-(trifluoromethyl)pyrimidin-2-yl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3S/c10-9(11,12)7-1-2-13-8(14-7)15-3-5-16-6-4-15/h1-2H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEZKISLYHPLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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